(2S,6R)-6-phenylpiperidine-2-carboxylic Acid
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Overview
Description
(2S,6R)-6-phenylpiperidine-2-carboxylic acid is a chiral piperidine derivative with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring substituted with a phenyl group and a carboxylic acid group, making it a versatile building block for various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-6-phenylpiperidine-2-carboxylic acid typically involves the reaction of benzaldehyde, aniline, and ethylacetoacetate in the presence of a catalyst such as l-proline–Fe(III) complex . This reaction proceeds under mild conditions at room temperature, forming the desired product with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-6-phenylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2S,6R)-6-phenylpiperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use in neurodisorders.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,6R)-6-phenylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into active sites of biological molecules, influencing their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,6R)-lanthionine: Another chiral compound with a similar structure but different functional groups.
(2S,3S,6R)-3-methyllanthionine: A derivative with additional methyl groups.
Uniqueness
(2S,6R)-6-phenylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and carboxylic acid groups make it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
(2S,6R)-6-phenylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXVAHHWCXAWGE-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@@H](C1)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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